4-(2-methoxyphenyl)-5-(1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-(2-methoxyphenyl)-5-(1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring, a pyrazole ring, and a methoxyphenyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methoxyphenyl)-5-(1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound.
Formation of the triazole ring: The pyrazole derivative is then reacted with thiosemicarbazide under acidic conditions to form the triazole ring.
Introduction of the methoxyphenyl group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-methoxyphenyl)-5-(1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products Formed
Oxidation: Disulfide derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(2-methoxyphenyl)-5-(1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-methoxyphenyl)-5-(1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-methoxyphenyl)-5-(1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol
- 4-(2-methoxyphenyl)-5-(1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol
- 4-(2-methoxyphenyl)-5-(1H-pyrazol-1-yl)-4H-1,2,4-triazole-3-thiol
Uniqueness
The uniqueness of 4-(2-methoxyphenyl)-5-(1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
CAS No. |
1026770-53-5 |
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Molecular Formula |
C12H11N5OS |
Molecular Weight |
273.32 g/mol |
IUPAC Name |
4-(2-methoxyphenyl)-3-(1H-pyrazol-5-yl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C12H11N5OS/c1-18-10-5-3-2-4-9(10)17-11(15-16-12(17)19)8-6-7-13-14-8/h2-7H,1H3,(H,13,14)(H,16,19) |
InChI Key |
LMSXWPNPVVEPCJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2C(=NNC2=S)C3=CC=NN3 |
Origin of Product |
United States |
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